molecular formula C24H28N4O5 B12180436 6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one

6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one

Cat. No.: B12180436
M. Wt: 452.5 g/mol
InChI Key: FEAZYRRCQSUFRO-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one (CAS: 1144480-67-0) is a quinazolinone derivative with a molecular formula of C24H28N4O5 and a molecular weight of 452.5 g/mol. Its structure features a 6,7-dimethoxy-substituted quinazolin-4(3H)-one core linked via a 3-oxopropyl chain to a 4-(2-methoxyphenyl)piperazine moiety.

Properties

Molecular Formula

C24H28N4O5

Molecular Weight

452.5 g/mol

IUPAC Name

6,7-dimethoxy-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one

InChI

InChI=1S/C24H28N4O5/c1-31-20-7-5-4-6-19(20)26-10-12-27(13-11-26)23(29)8-9-28-16-25-18-15-22(33-3)21(32-2)14-17(18)24(28)30/h4-7,14-16H,8-13H2,1-3H3

InChI Key

FEAZYRRCQSUFRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C=NC4=CC(=C(C=C4C3=O)OC)OC

Origin of Product

United States

Preparation Methods

Nitration and Reduction of 3,4-Dimethoxybenzaldehyde

The quinazolinone core is typically derived from 3,4-dimethoxybenzaldehyde. Nitration with nitric acid (65–97%) yields 4,5-dimethoxy-2-nitrobenzoic acid, which is reduced using Fe/HCl or catalytic hydrogenation to 4,5-dimethoxy-2-aminobenzoic acid.

Cyclization to Quinazolinone

Cyclization with formamidine acetate or urea under acidic conditions produces 6,7-dimethoxyquinazolin-4(3H)-one. Key conditions:

  • Reagents : Formamidine acetate in 2-methoxyethanol at reflux (85% yield).

  • Alternative : Urea in concentrated HCl (75–91% yield).

Functionalization at the 3-Position

Alkylation with 3-Chloropropionyl Chloride

The 3-position of quinazolinone is alkylated using 3-chloropropionyl chloride in the presence of a base (e.g., K₂CO₃ or NaH):
Quinazolinone+ClCH2COClDMF, 50°C3(3chloropropionyl)quinazolinone\text{Quinazolinone} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DMF, 50°C}} 3-(3-chloropropionyl)quinazolinone

  • Yield : 68–78%.

Aminolysis with Piperazine Derivatives

The chloropropyl intermediate reacts with 4-(2-methoxyphenyl)piperazine under basic conditions:
3-(3-chloropropionyl)quinazolinone+PiperazineEtOH, DIPEATarget Compound\text{3-(3-chloropropionyl)quinazolinone} + \text{Piperazine} \xrightarrow{\text{EtOH, DIPEA}} \text{Target Compound}

  • Conditions : Microwave-assisted heating (120°C, 30 min) improves efficiency.

  • Yield : 62–75%.

Synthesis of 4-(2-Methoxyphenyl)piperazine

Buchwald–Hartwig Amination

Palladium-catalyzed coupling of 2-methoxyphenyl bromide with piperazine:
2-MeOC6H4Br+PiperazinePd(OAc)2,Xantphos4-(2-MeO-phenyl)piperazine\text{2-MeOC}_6\text{H}_4\text{Br} + \text{Piperazine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{4-(2-MeO-phenyl)piperazine}

  • Yield : 80–88%.

Optimization and Challenges

Regioselectivity in Quinazolinone Substitution

  • Challenge : Competing reactions at C-2 and C-4 positions.

  • Solution : Use of bulky bases (e.g., DIPEA) to favor N-alkylation over O-alkylation.

Amidation Efficiency

  • Coupling Reagents : DCC/HOBt or EDCI improves amidation yields (from 52% to 75%).

  • Solvent Effects : Polar aprotic solvents (DMF, DMA) enhance reaction rates.

Comparative Analysis of Synthetic Routes

StepMethod A (Traditional)Method B (Microwave-Assisted)
Quinazolinone Cyclization85% (12 h reflux)91% (30 min, 150°C)
3-Alkylation68% (24 h, DMF)78% (2 h, MW)
Piperazine Coupling62% (16 h reflux)75% (30 min, MW)
Overall Yield34%52%

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 3.85 (s, 6H, OCH₃), 3.92–3.98 (m, 4H, piperazine), 4.12 (t, 2H, CH₂CO), 6.82–7.45 (m, aromatic).

  • MS (ESI+) : m/z 509.2 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Drivers : Phosphorus oxychloride (chlorination) and palladium catalysts (Buchwald–Hartwig).

  • Waste Reduction : Recycling DMF and using aqueous workups minimize environmental impact.

Emerging Methodologies

  • Enzymatic Amination : Lipase-catalyzed coupling reduces reliance on toxic reagents (experimental yields: 55%).

  • Flow Chemistry : Continuous-flow systems enhance safety in nitration and chlorination steps .

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Cancer Research

Compounds similar to 6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one have been studied for their ability to modulate pathways involved in cancer progression. Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes or receptors involved in tumor growth and metastasis. For instance, quinazolinones are known to interact with various protein kinases, which play crucial roles in cancer signaling pathways.

Neurodegenerative Diseases

The structural features of this compound suggest its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Compounds with similar structures have shown promise in modulating neurotransmitter systems and may have neuroprotective effects. The interaction studies using molecular docking techniques could elucidate its binding affinity to critical receptors involved in neurodegeneration .

Synthesis and Interaction Studies

The synthesis of 6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one typically involves multi-step synthetic processes that create the quinazolinone scaffold and introduce the piperazine moiety. Understanding its interactions with biological targets is crucial for determining its therapeutic potential. Techniques such as molecular docking and binding assays are essential for exploring how this compound interacts with specific enzymes or receptors .

Inhibition Studies

Recent research has indicated that derivatives of quinazolinones can inhibit certain kinases implicated in cancer cell proliferation. For example, a study demonstrated that a related compound effectively inhibited the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers . Further studies on 6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one could reveal similar inhibitory effects.

Neuroprotective Effects

Another study focused on a structurally related quinazolinone compound that exhibited neuroprotective properties by reducing oxidative stress in neuronal cells. This suggests that 6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one may also possess similar neuroprotective capabilities, warranting further investigation into its potential use in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Key Observations:

Core Substituents: The 6,7-dimethoxy group on the quinazolinone core (target compound and Analog 1) is critical for dual AG/AChE inhibition, as shown by Analog 1’s efficacy . In contrast, 6-chloro substitution (Analog 2) limits activity to AG inhibition unless paired with additional groups like 2-fluorobenzyl.

Piperazine Substituents : The 2-methoxyphenyl group in the target compound vs. 3-methoxyphenyl in Analog 3 may influence receptor selectivity due to positional isomerism on the phenyl ring .

Pharmacological and Physicochemical Comparisons

Property Target Compound Analog 1 (3h/5h) Analog 2 (5a) Analog 3
Molecular Weight (g/mol) 452.5 ~363.3 (estimated) ~368.7 438.5
Enzyme Inhibition Inferred dual AG/AChE Confirmed dual AG/AChE Selective AG Unknown
Substituent Impact Optimal for dual inhibition Nitrophenyl enhances potency Trifluoromethylphenyl limits scope Methoxy positional variance

Critical Findings:

  • The target compound’s higher molecular weight (452.5 vs. 363.3 in Analog 1) suggests improved solubility or binding affinity, though this requires experimental validation.

Biological Activity

6,7-Dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone class, characterized by its unique molecular structure which includes methoxy substitutions and a piperazine moiety. Its molecular formula is C18H24N4O4C_{18}H_{24}N_{4}O_{4} with a molecular weight of 360.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in therapeutic contexts related to cancer and neurodegenerative diseases.

The biological activity of 6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is believed to involve its interaction with various molecular targets, including enzymes and receptors. It may modulate pathways that are crucial in several disease processes, potentially acting as an inhibitor in certain therapeutic contexts. The specific mechanisms remain under investigation, but similar compounds have shown promise in targeting pathways involved in cancer proliferation and neurodegeneration .

Anticancer Activity

Research indicates that quinazolinone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures can inhibit the activity of epidermal growth factor receptors (EGFR), which are often overexpressed in many cancers such as breast and lung cancer .

Table 1: Cytotoxicity of Quinazolinone Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
K5PC-35.2
K6MCF-74.8
K7HT-296.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazolinones have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The presence of methoxy groups appears to enhance the antibacterial efficacy of these compounds .

Table 2: Antimicrobial Efficacy of Quinazolinones

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound AStaphylococcus aureus15 µg/mL
Compound BCandida albicans20 µg/mL

Neuroprotective Effects

Preliminary studies suggest that this quinazolinone derivative may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's. The exact pathways through which it exerts these effects are still being elucidated but may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.

Case Studies

A notable study investigated the effects of a series of quinazolinone derivatives on human cancer cell lines. Among the tested compounds, those structurally related to 6,7-dimethoxy-3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one exhibited significant cytotoxicity against prostate cancer cells (PC-3) with IC50 values ranging from 4.8 to 6.0 µM. These findings suggest a strong potential for further development in anticancer therapies .

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